An In-Depth Technical Guide to the NMR Spectral Analysis of 5-Fluorobenzo[d]isoxazole
An In-Depth Technical Guide to the NMR Spectral Analysis of 5-Fluorobenzo[d]isoxazole
Introduction
5-Fluorobenzo[d]isoxazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any novel or functionalized molecule, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing unparalleled insight into the electronic environment and connectivity of atoms within a molecule.
This guide offers a detailed exploration of the ¹H (proton) and ¹³C (carbon-13) NMR spectral data for 5-Fluorobenzo[d]isoxazole. It is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying scientific principles that govern the observed chemical shifts and coupling constants. The causality behind the spectral patterns, particularly the profound influence of the fluorine substituent, will be a central focus.
Disclaimer: Direct, experimentally verified NMR spectra for 5-Fluorobenzo[d]isoxazole are not widely available in peer-reviewed literature. Therefore, the spectral data and interpretations presented herein are based on established principles of NMR spectroscopy and analysis of closely related analogs, such as 5-chlorobenzo[d]isoxazole and other fluorinated aromatic heterocycles.[1][2] This predictive approach provides a robust framework for interpreting experimentally acquired data.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the NMR data, a standardized atom numbering system for the 5-Fluorobenzo[d]isoxazole scaffold is essential. The structure and numbering are illustrated below.
Figure 1: Structure and IUPAC numbering of 5-Fluorobenzo[d]isoxazole.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 5-Fluorobenzo[d]isoxazole is expected to display four distinct signals corresponding to the four protons on the benzene and isoxazole rings. The presence of the fluorine atom at the C5 position introduces complex splitting patterns due to heteronuclear (H-F) coupling, which are invaluable for definitive signal assignment.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 5-Fluorobenzo[d]isoxazole in a standard solvent like CDCl₃.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| H3 | 8.5 - 8.7 | s | - |
| H7 | 7.7 - 7.9 | dd | ³J(H7-H6) ≈ 8.5, ⁴J(H7-F) ≈ 5.0 |
| H4 | 7.6 - 7.8 | dd | ³J(H4-F) ≈ 9.0, ⁴J(H4-H6) ≈ 2.5 |
| H6 | 7.2 - 7.4 | ddd | ³J(H6-H7) ≈ 8.5, ⁴J(H6-F) ≈ 7.0, ⁴J(H6-H4) ≈ 2.5 |
Interpretation and Causality
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H3 (δ ~8.6 ppm, singlet): This is the sole proton on the isoxazole ring. Its significant downfield shift is attributed to the deshielding effects of the adjacent electronegative oxygen and nitrogen atoms and the overall aromaticity of the bicyclic system. It appears as a singlet because it has no adjacent proton neighbors.
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H7 (δ ~7.8 ppm, doublet of doublets): This proton is ortho to the ring-fusion carbon C7a. Its signal is split into a doublet by its ortho-coupled neighbor H6 (³J ≈ 8.5 Hz). Each of these doublet peaks is further split by a four-bond coupling to the fluorine atom (⁴J(H7-F) ≈ 5.0 Hz), a phenomenon known as "through-space" or "meta" coupling to fluorine.
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H4 (δ ~7.7 ppm, doublet of doublets): This proton is ortho to the C5-F bond. Its primary splitting is a large three-bond coupling to the fluorine atom (³J(H4-F) ≈ 9.0 Hz). A smaller four-bond "meta" coupling to H6 (⁴J ≈ 2.5 Hz) further splits the signal into a doublet of doublets. This large ³J(H-F) coupling is a definitive marker for a proton ortho to a fluorine atom on an aromatic ring.
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H6 (δ ~7.3 ppm, doublet of doublets of doublets): This proton experiences the most complex splitting. It is coupled to H7 (ortho, ³J ≈ 8.5 Hz), the fluorine atom (meta, ⁴J(H6-F) ≈ 7.0 Hz), and H4 (meta, ⁴J ≈ 2.5 Hz). This results in a complex multiplet, often a doublet of doublet of doublets, which can be a key identifier for the proton situated between the fluorine-substituted carbon and another proton.
Part 2: ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals for the seven carbon atoms of the 5-Fluorobenzo[d]isoxazole core. The carbon signals are significantly influenced by the fluorine substituent, resulting in C-F coupling that splits the signals into doublets. The magnitude of the J(C-F) coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms and is a powerful tool for assignment.[3]
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J) in Hz |
| C5 | 162 - 165 | d | ¹J(C-F) ≈ 250 |
| C3 | 150 - 153 | s | - |
| C7a | 149 - 151 | d | ⁴J(C-F) ≈ 3 |
| C3a | 122 - 125 | d | ³J(C-F) ≈ 9 |
| C7 | 120 - 123 | d | ³J(C-F) ≈ 9 |
| C4 | 114 - 117 | d | ²J(C-F) ≈ 25 |
| C6 | 110 - 113 | d | ²J(C-F) ≈ 22 |
Interpretation and Causality
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C5 (δ ~163 ppm, ¹J(C-F) ≈ 250 Hz): The carbon directly bonded to the fluorine atom (ipso-carbon) exhibits two key features: a strong downfield shift due to the high electronegativity of fluorine, and a very large one-bond coupling constant (¹J(C-F)). This large coupling is the most unambiguous signal in the spectrum for identifying the point of fluorination.
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C3 (δ ~151 ppm, singlet): This carbon of the isoxazole ring is significantly deshielded by the adjacent heteroatoms. Being five bonds removed from the fluorine, any C-F coupling is negligible, and it appears as a sharp singlet.
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C7a and C3a (Bridgehead Carbons): These quaternary carbons are part of the ring fusion. C7a shows a small four-bond coupling to fluorine, while C3a shows a more significant three-bond coupling. Their chemical shifts are influenced by their position within the heterocyclic and aromatic systems.
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C4 and C6 (δ ~115 and ~111 ppm): These carbons are ortho to the fluorine-bearing C5. They are shifted upfield relative to their positions in the non-fluorinated parent compound, a typical effect of fluorine substitution. They both display large two-bond C-F coupling constants (²J(C-F)) in the range of 20-25 Hz, another key diagnostic feature.
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C7 (δ ~121 ppm): This carbon is meta to the fluorine atom and exhibits a moderate three-bond coupling constant (³J(C-F)) of around 9 Hz.
Part 3: Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocol outlines a self-validating workflow for the analysis of 5-Fluorobenzo[d]isoxazole.
Step-by-Step Methodology
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Sample Preparation:
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Accurately weigh 5-10 mg of the purified solid sample for ¹H NMR analysis and 20-30 mg for ¹³C NMR.
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Transfer the sample into a clean, dry NMR tube.
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Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a common first choice for many organic molecules.[2]
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Ensure the sample is fully dissolved. Gentle vortexing may be required. A clear, particulate-free solution is essential to avoid spectral artifacts.
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Instrument Setup & Calibration:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
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Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
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Perform standard instrument tuning and shimming procedures to maximize magnetic field homogeneity, which is crucial for sharp spectral lines.
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¹H NMR Spectrum Acquisition:
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Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: Set to a range of -2 to 12 ppm to encompass all expected signals.
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Number of Scans: Typically 16-32 scans are sufficient for a sample of this concentration.
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Referencing: Calibrate the spectrum by setting the residual CDCl₃ solvent peak to 7.26 ppm.
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¹³C NMR Spectrum Acquisition:
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Pulse Program: Employ a standard proton-decoupled, single-pulse experiment with NOE (e.g., 'zgpg30').
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Spectral Width: Set to a range of 0 to 180 ppm.
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Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
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Referencing: Calibrate the spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
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Data Processing and Analysis:
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Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
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Perform phase correction and baseline correction to obtain a clean spectrum.
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Integrate the ¹H signals to determine proton ratios.
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Analyze the chemical shifts, multiplicities, and coupling constants to assign all signals as detailed in Parts 1 and 2.
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Workflow Visualization
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and analysis.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). The spectra of benzo[d]isoxazol-3[2H]-one (2). [Image]. Retrieved from [Link]
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Wang, L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13549-13559. Retrieved from [Link]
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Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. Retrieved from [Link]
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Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Retrieved from [Link]
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Joshi, V. D., Kshirsagar, M. D., & Singhal, S. (2012). Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Journal of Chemical and Pharmaceutical Research, 4(6), 3234-3238. Retrieved from [Link]
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17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. (n.d.). Retrieved from [Link]
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). Retrieved from [Link]
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University of Wisconsin, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Retrieved from [Link]
-
Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine. ResearchGate. Retrieved from [Link]
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Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Retrieved from [Link]
-
Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Retrieved from [Link]
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Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Retrieved from [Link]
